molecular formula C11H14O3 B2373147 Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate CAS No. 2551117-38-3

Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate

Cat. No.: B2373147
CAS No.: 2551117-38-3
M. Wt: 194.23
InChI Key: MVNPMIRZWYZBRF-UHFFFAOYSA-N
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Description

Methyl 5-formyltricyclo[33003,7]octane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Scientific Research Applications

Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in the design of bioisosteres.

    Material Science: It can be used in the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of a precursor compound, which is then subjected to a series of reactions to form the desired product. For example, a cold solution of a precursor compound in dichloromethane can be treated with pyridinium chlorochromate at 0°C. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated systems and high-throughput techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Methyl 5-carboxytricyclo[3.3.0.03,7]octane-1-carboxylate.

    Reduction: Methyl 5-hydroxymethyltricyclo[3.3.0.03,7]octane-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tricyclic structure can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate is unique due to its specific tricyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-14-9(13)11-4-7-2-10(11,6-12)3-8(7)5-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNPMIRZWYZBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC1(CC3C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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